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Dibromo(chloro)fluorosilane

Cat. No.: B13423791
CAS No.: 28054-61-7
M. Wt: 242.34 g/mol
InChI Key: LVMLNUHVKWXROX-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Inorganic Halosilane Research

Inorganic halosilanes, which are compounds containing a silicon atom bonded to one or more halogen atoms, form a fundamental area of silicon chemistry. Research in this field is extensive, covering everything from simple tetrahalosilanes like silicon tetrachloride (SiCl₄) and silicon tetrafluoride (SiF₄) to more complex, mixed-halogenated species. wikipedia.org These compounds are crucial as precursors for the synthesis of a vast array of silicon-containing materials, including silicones, siloxanes, and advanced ceramics. rsc.org

Dibromo(chloro)fluorosilane emerges as a subject of interest within the sub-field of mixed-halogenated silanes. Unlike their single-halogen counterparts, mixed halosilanes possess a more complex reactivity profile and stereochemistry due to the presence of different halogen atoms on the central silicon atom. smolecule.com This complexity offers unique opportunities for synthetic chemistry and materials science. The study of such compounds contributes to a deeper understanding of bond hierarchies and reaction mechanisms at a silicon center.

Academic Significance of Mixed-Halogenated Silanes in Silicon Chemistry

The academic significance of mixed-halogenated silanes like this compound is multifaceted. A key aspect is their chirality; when four different substituents are attached to a central silicon atom, as is the case with a molecule like bromo(chloro)fluoro(iodo)silane, the molecule becomes chiral. wikipedia.org this compound, having two bromine atoms, is itself achiral unless isotopically labeled. However, its reactions can proceed through chiral intermediates, making it a valuable subject for stereochemical studies.

Furthermore, the differing electronegativities and sizes of the halogen atoms (Fluorine, Chlorine, and Bromine) lead to a significant polarization of the Si-X bonds and a variation in bond strengths. This has profound implications for the reactivity of the molecule. The general trend for silicon-halogen bond strength is Si-F > Si-Cl > Si-Br > Si-I. This hierarchy dictates which halogen is most likely to be substituted in a nucleophilic attack, providing a basis for selective chemical transformations.

The study of these compounds also provides valuable data for computational and theoretical chemistry. By examining the structural and spectroscopic properties of mixed-halogenated silanes, researchers can refine theoretical models that predict molecular geometry, vibrational frequencies, and reaction pathways for a wide range of silicon compounds. nih.govnih.gov

Overview of Principal Research Themes and Theoretical Foundations for this compound Studies

Research concerning this compound and related mixed-halosilanes generally revolves around three principal themes: synthesis, structural characterization, and reactivity.

Synthesis: The preparation of mixed-halosilanes is a significant challenge due to the tendency for halogen redistribution, which can lead to a mixture of products. Common synthetic strategies include:

Direct Halogenation: This involves the carefully controlled reaction of elemental silicon or a simpler silane (B1218182) with a mixture of halogens or halogenating agents. smolecule.com

Halogen Exchange (Trans-halogenation): This method involves reacting a halosilane with a salt or another halogen source containing the desired halogen.

Heating of Halosilane Mixtures: Prolonged heating of a mixture of different halosilanes can lead to redistribution reactions that form mixed-halogenated species, which can then be separated by fractional distillation. A method analogous to the synthesis of bromo(chloro)fluoro(iodo)silane involves heating a mixture of silicon fluoride-chloride-dibromide and triiodosilane. wikipedia.org

Structural Characterization: The precise determination of the molecular structure of mixed-halogenated silanes is crucial for understanding their properties. Techniques such as gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy (Infrared and Raman) are employed to determine bond lengths, bond angles, and vibrational modes. rsc.orgnih.gov For this compound, a tetrahedral geometry around the central silicon atom is expected.

Theoretical Foundations: Computational chemistry plays a vital role in complementing experimental studies. Ab initio and Density Functional Theory (DFT) calculations are used to predict molecular structures, vibrational spectra, and the thermodynamics and kinetics of reactions. nih.gov These theoretical studies provide insights into the electronic structure and bonding within the molecule, helping to explain the observed reactivity patterns. For instance, theoretical models can quantify the partial charges on the silicon and halogen atoms, elucidating the nature of the Si-X bonds.

Below are data tables that provide some fundamental properties of this compound and comparative data for silicon-halogen bond properties in a related molecule, which helps to contextualize its reactivity.

Properties of this compound

PropertyValue
Chemical FormulaSiBr₂ClF
AppearanceColorless solid smolecule.com
ChiralityAchiral (chiral if isotopically substituted)
Reactivity with WaterReacts vigorously smolecule.com

Comparative Silicon-Halogen Bond Properties in Chlorotrifluorosilane (SiClF₃)

BondBond Length (Å)Bond Angle
Si-Cl1.996 wikipedia.org∠FSiCl = 110.2° wikipedia.org
Si-F1.558 wikipedia.org
This data for a related molecule illustrates the significant difference in bond lengths between Si-Cl and Si-F bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2ClFSi B13423791 Dibromo(chloro)fluorosilane CAS No. 28054-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28054-61-7

Molecular Formula

Br2ClFSi

Molecular Weight

242.34 g/mol

IUPAC Name

dibromo-chloro-fluorosilane

InChI

InChI=1S/Br2ClFSi/c1-5(2,3)4

InChI Key

LVMLNUHVKWXROX-UHFFFAOYSA-N

Canonical SMILES

F[Si](Cl)(Br)Br

Origin of Product

United States

Synthetic Methodologies for Dibromo Chloro Fluorosilane

Investigations into Direct Halogenation Strategies for Multi-Halogen Incorporation at Silicon

Direct halogenation of a silane (B1218182) precursor to introduce multiple different halogens simultaneously is a formidable challenge. The reaction of silicon with a mixture of halogens, for instance, typically leads to a statistical distribution of all possible halosilanes, making the isolation of a specific mixed-halogen compound like Dibromo(chloro)fluorosilane economically unviable for high-purity applications. google.com

The primary obstacle lies in the significant differences in reactivity among the halogens and the varying strengths of the resulting silicon-halogen bonds. The general order of silicon-halogen bond strength is Si-F > Si-Cl > Si-Br > Si-I. google.com This hierarchy dictates that direct, competitive halogenation reactions are difficult to control. For example, attempting to partially brominate and chlorinate a fluorosilane would likely result in complex mixtures, as the more reactive halogens would tend to displace the less reactive ones. While direct halogenation of alkylsilanes via radical substitution is known, applying this to produce a specific inorganic tetrahalide is not selective. thieme-connect.de

Halogen Exchange Reactions for Selective Halogenation at the Silicon Center

Halogen exchange, or trans-halogenation, represents a more controlled and widely utilized strategy for synthesizing mixed-halogen silanes. google.com This method involves reacting a silane containing one type of halogen with a reagent that can replace one or more of those halogens with another. The outcome of these equilibrium reactions is governed by the relative strengths of the silicon-halogen bonds and the reaction conditions. google.com

The synthesis of this compound can be envisioned through the bromination of a suitable chloro(fluoro)silane precursor, such as Dichlorofluorosilane (SiCl₂F) or Chlorotrifluorosilane (SiClF₃). Since the Si-Br bond is weaker than both the Si-Cl and Si-F bonds, this exchange is thermodynamically feasible. Reagents like aluminum bromide (AlBr₃) can be used to facilitate this exchange. However, extensive cleavage of silicon-carbon bonds has been observed when using aluminum bromide on organochlorosilanes, suggesting that careful control of reaction conditions would be necessary to avoid side reactions with inorganic silanes. researchgate.net Another approach involves the reaction with hydrogen bromide, although this has been reported to be ineffective for replacing chlorine under certain conditions. researchgate.net

The chlorination of a bromo(fluoro)silane intermediate presents a greater thermodynamic challenge. The direct replacement of a bromine atom with a chlorine atom is generally not favored due to the higher strength of the Si-Cl bond compared to the Si-Br bond. However, such reactions can be driven to completion by employing a large excess of the chlorinating agent or by using specific catalytic systems that can overcome the thermodynamic barrier. For instance, reactions involving metal chlorides in polar solvents under heating have been shown to facilitate halogen exchange in aryl halides, and similar principles could be applied to halosilanes. frontiersin.orgrsc.org

A highly effective strategy for introducing fluorine into a silane is through the fluorination of a less stable halosubstituted precursor, such as Dibromochlorosilane (SiBr₂ClH) or Tribromochlorosilane (SiBr₃Cl). The formation of the strong Si-F bond provides a significant thermodynamic driving force for the reaction. google.com Anionic fluoride (B91410) sources are particularly effective for this purpose. While specific data on hexafluorosilicates for this exact transformation is limited, other nucleophilic fluorinating agents like antimony trifluoride (SbF₃), zinc fluoride (ZnF₂), and alkali metal fluorides (e.g., KF, CsF) are commonly used. lookchem.comepo.org The reactivity of these agents allows for the controlled replacement of bromine or chlorine with fluorine. The use of alkali metal salts of perfluorinated complex anions has also been shown to yield fluorinated silanes from alkoxysilanes in near-quantitative amounts, highlighting the efficacy of nucleophilic fluoride sources. dntb.gov.ua

Reductive and Oxidative Halogenation Approaches for Si-X Bond Formation

Reductive and oxidative pathways offer alternative methods for the formation of silicon-halogen (Si-X) bonds.

Reductive Halogenation involves the reaction of a more oxidized silicon species in the presence of a reducing agent and a halogen source. For example, the reduction of silicon tetrachloride (SiCl₄) in the presence of a bromine source could theoretically yield mixed chlorobromosilanes. Reductive dehalogenation using low-valent metals is a known process for organic halo ketones, and analogous principles could be applied to silicon chemistry. sigmaaldrich.com

Oxidative Halogenation involves the reaction of a more reduced silicon species with an oxidizing halogenating agent. For instance, the oxidative addition of a Si-H bond in a hydridosilane to a metal center is a key step in many catalytic processes and can be followed by reaction with a halogen source. researchgate.net Direct reaction of hydrosilanes with reagents like Br₃CCOOEt in the presence of a palladium chloride catalyst has been shown to be an efficient method for producing bromosilanes. researchgate.net Similarly, trichloroisocyanuric acid (TCCA) is an effective agent for the chlorination of hydrosilanes. researchgate.net A sequential application of such methods could potentially be used to build up the desired halogen substitution pattern on a silicon hydride precursor.

Mechanistic Studies of Halogen Redistribution and Disproportionation Reactions in Mixed-Halogen Silane Systems

A significant challenge in the synthesis and purification of mixed-halogen silanes is the prevalence of redistribution and disproportionation reactions. These reactions involve the exchange of substituents between silane molecules, leading to a mixture of products. For example, two molecules of a mixed halosilane like Dichlorodifluorosilane (SiCl₂F₂) can redistribute to form Trichlorofluorosilane (SiCl₃F) and Chlorotrifluorosilane (SiClF₃).

These reactions are typically catalyzed by Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), and can occur even at room temperature for certain disilanes. google.com The process involves the formation of transient, bridged intermediates or, in some proposed mechanisms, cationic siliconium ion-pairs, although evidence for the latter is debated. quora.com The equilibrium position is driven by thermodynamics, often leading to a statistical or near-statistical distribution of all possible mixed halosilanes. This makes the isolation of a single, pure compound like this compound from such a mixture a difficult and costly process, often requiring precise fractional distillation. Understanding and controlling these redistribution reactions is therefore a critical aspect of designing a viable synthetic route.

Table 2: Plausible Synthetic Pathways for this compound

PrecursorReagent(s)Reaction TypePlausible Product(s)
Dichlorofluorosilane (SiCl₂F₂)Aluminum Bromide (AlBr₃)Halogen Exchange (Bromination)SiBrCl₂F, SiBr₂ClF
Dibromochlorosilane Hydride (SiBr₂ClH)Antimony Trifluoride (SbF₃)Halogen Exchange (Fluorination)SiBr₂ClF
Tetrabromosilane (SiBr₄) + Tetrachlorosilane (SiCl₄) + Tetrafluorosilane (SiF₄)Lewis Acid Catalyst (e.g., AlCl₃)Redistribution/DisproportionationMixture including SiBr₂ClF

Advanced Synthetic Approaches to Achieve Stereochemical Control in Mixed-Halogenated Silanes

The generation of chiral, mixed-halogenated silanes is a nuanced area of synthetic chemistry. The primary challenge lies in the controlled, stepwise introduction of different halogen atoms to a silicon center to create a stereochemically defined product. Advanced synthetic methodologies have been developed to address this, primarily revolving around the use of chiral auxiliaries, stereospecific substitution reactions, and the strategic use of protecting or directing groups.

A significant advancement in the synthesis of mixed-halogenated silanes involves a two-step process that leverages the differential reactivity of aryl and halogen substituents on silicon. google.com This method provides a predictable pathway to introduce halogens with varying bond strengths to the silicon atom. The general approach involves:

Preparation of an Aryl-halo-silane : An aryl-halo-silane with one or more specific halogen atoms and one or more aryl groups is synthesized. This precursor is often purifiable by standard methods like fractional distillation, allowing for a high-purity starting material. google.com

Substitution of Aryl Groups : The aryl groups are then substituted with a second, different halogen. This substitution is highly specific and predictable, following the order of Si-X bond strength (Si-F > Si-Cl > Si-Br > Si-I). google.com This means a halogen can replace an aryl group to form a bond that is weaker than the Si-halogen bonds already present.

For instance, to synthesize a chiral mixed-halogenated silane, one could start with a chiral, optically pure aryl-dihalo-silane. Subsequent stereospecific substitution of the aryl group with a third halogen would yield the desired chiral mixed-halogenated silane.

Another key strategy involves the use of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of Si-C bonds with high stereospecificity. While not directly forming a Si-halogen bond, they are crucial for creating chiral silane precursors that can then be converted to mixed-halogenated silanes. For example, palladium-catalyzed cross-coupling reactions of silylboranes with alkyl halides proceed in a stereoretentive manner, allowing for the synthesis of chiral organosilanes with high enantiomeric excess. chemrxiv.org These chiral organosilanes can then serve as precursors for halogenation reactions.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of silicon-stereogenic compounds. For example, imidodiphosphorimidate (IDPi) catalysts have been used for the desymmetrizing functionalization of symmetrical silanes to produce chiral silyl (B83357) ethers with high enantioselectivity. nih.gov The resulting chiral silyl ether can then be a versatile intermediate for further transformations, including the introduction of various halogen atoms.

The table below summarizes some advanced synthetic strategies that can be adapted for the stereocontrolled synthesis of mixed-halogenated silanes.

Synthetic Strategy Description Key Features Potential Application for this compound
Aryl Group Substitution A multi-step process involving the synthesis of an aryl-halo-silane followed by the selective substitution of the aryl group(s) with a different halogen. google.comHigh yield and selectivity; predictable based on Si-X bond strengths. google.comSynthesis of a precursor like aryl-fluoro-chloro-silane, followed by bromination to replace the aryl group.
Palladium-Catalyzed Silylation Stereoretentive cross-coupling of chiral silylboranes with organic halides to produce chiral organosilanes. chemrxiv.orgHigh stereospecificity (>99% es); proceeds with retention of configuration. chemrxiv.orgCreation of a chiral organo(fluoro)(chloro)silane precursor, which can then be brominated.
Organocatalytic Desymmetrization Use of chiral organocatalysts to convert symmetrical silanes into chiral, functionalized silanes with high enantiomeric excess. nih.govHigh enantioselectivity (up to 95:5 e.r.); metal-free. nih.govSynthesis of a chiral precursor like a bis(methallyl)fluorochlorosilane, followed by functional group manipulation and halogenation.
Intramolecular Hydrosilylation Platinum-catalyzed intramolecular hydrosilylation of unsaturated hydrosilanes to create cyclic silanes with retention of configuration. nih.govGood for creating specific stereocenters; can be followed by ring-opening and further functionalization. nih.govA more complex, multi-step route to introduce specific stereochemistry prior to halogenation steps.

These advanced methods underscore the progress in synthetic silicon chemistry, moving towards the precise control of the three-dimensional arrangement of substituents around a silicon atom. The application of these strategies is crucial for accessing complex and functionally diverse molecules like this compound in a stereochemically pure form.

Advanced Spectroscopic Characterization and Structural Elucidation of Dibromo Chloro Fluorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive method to probe the local environment of specific nuclei within a molecule. For Dibromo(chloro)fluorosilane, the analysis of ²⁹Si, ¹⁹F, and the quadrupolar halogen nuclei provides a complete picture of its covalent framework.

The ²⁹Si nucleus, while having a low natural abundance (4.7%), is highly sensitive to its chemical environment, making ²⁹Si NMR a valuable tool for characterizing silicon-containing compounds. magritek.com The chemical shift of the silicon atom in this compound is dictated by the electronegativity and the nature of the attached halogen atoms. The presence of multiple halogens generally leads to a significant shift in the ²⁹Si resonance.

Theoretical calculations and empirical data from related halosilanes show that the ²⁹Si chemical shift is influenced by heavy-atom effects. researchgate.net For instance, the substitution of chlorine with heavier halogens like bromine can induce a notable change in the silicon resonance. researchgate.net In the series of halosilanes, the precise chemical shift of SiBr₂ClF would be expected to fall within a specific region characteristic of tetrahalosilanes. researchgate.net A key feature in the ²⁹Si NMR spectrum of this compound would be the presence of spin-spin coupling to the fluorine atom. This interaction, observed as a doublet, provides unambiguous evidence of the Si-F bond, with the magnitude of the coupling constant (¹J(Si-F)) offering further insight into the bond's electronic structure.

Table 1: Representative ²⁹Si NMR Chemical Shift Data for Related Halosilanes

CompoundChemical Shift (δ, ppm)
SiCl₄-18.4
SiBr₄-91.5
SiF₄-113.8
SiCl₃Br-28.9
SiCl₂Br₂-43.1
SiClBr₃-66.1

Note: Data is illustrative of trends in halosilanes. The exact value for this compound requires experimental measurement.

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.comwikipedia.org In this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine environment. The chemical shift of this resonance is highly indicative of the electronic environment around the fluorine atom, influenced by the silicon, bromine, and chlorine substituents. nih.gov The chemical shifts for organofluorine compounds span a very wide range, allowing for fine discrimination of structural differences. wikipedia.org

A crucial aspect of the ¹⁹F spectrum would be the observation of coupling to the ²⁹Si nucleus. nsf.gov This coupling would manifest as satellite peaks flanking the main ¹⁹F signal, with an intensity corresponding to the natural abundance of ²⁹Si. The ¹J(F-Si) coupling constant provides direct evidence of the F-Si bond and information about its nature. wikipedia.org

The direct observation of halogen nuclei like chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) by NMR is complicated by their quadrupolar nature. researchgate.net These nuclei possess a nuclear spin greater than 1/2, resulting in a non-spherical distribution of charge. researchgate.netgrandinetti.org In a molecule with low symmetry like this compound, the quadrupolar nucleus interacts strongly with the local electric field gradient. researchgate.net

This interaction, known as quadrupolar coupling, provides a very efficient mechanism for nuclear relaxation, leading to extremely broad resonance signals—often several megahertz wide. researchgate.net Such significant broadening makes the signals very difficult to detect using standard solid-state or liquid-state NMR techniques. researchgate.net Consequently, while these nuclei are integral to the molecule's structure, information about their specific environments is more commonly inferred from their effects on other nuclei (like ²⁹Si) or obtained through specialized techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. mt.com These methods are essential for identifying functional groups and elucidating molecular structure by analyzing the characteristic stretching and bending modes of chemical bonds. mt.com

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending of its silicon-halogen bonds. Each type of bond (Si-F, Si-Cl, Si-Br) has a characteristic frequency range, which allows for its assignment.

Si-F Stretch: This mode is typically observed at a high frequency due to the strong bond and low mass of fluorine.

Si-Cl Stretch: This appears at a lower frequency than the Si-F stretch.

Si-Br Stretches: Due to the presence of two bromine atoms, symmetric and asymmetric stretching modes are expected. These occur at lower frequencies than the Si-Cl stretch because of the greater mass of bromine.

Bending Modes: Deformations such as F-Si-Cl, F-Si-Br, Cl-Si-Br, and Br-Si-Br bending (scissoring, rocking, wagging, and twisting) occur at much lower frequencies in the far-infrared region of the spectrum. researchgate.net

Both IR and Raman spectroscopy provide complementary information. The selection rules for a C₁ symmetry molecule like SiBr₂ClF predict that all vibrational modes will be active in both IR and Raman spectra.

Table 2: Typical Vibrational Frequency Ranges for Si-Halogen Bonds

Vibrational ModeTypical Frequency Range (cm⁻¹)
Si-F Stretch800 - 1000
Si-Cl Stretch450 - 650
Si-Br Stretch300 - 500
Halogen-Si-Halogen Bending< 300

Note: These are general ranges, and the exact frequencies for this compound depend on the coupling between modes within the molecule.

For a simple tetrahedral molecule like this compound, which lacks internal rotational freedom around single bonds, there are no distinct conformers. However, vibrational spectroscopy remains a sensitive probe of the molecule's state and local environment. researchgate.net The "fingerprint" region of the IR and Raman spectra is unique to the molecule and can be used to study intermolecular interactions. mt.com

When transitioning from the gas phase to the liquid or solid state, changes in the vibrational spectra can be observed. Shifts in band positions, changes in bandwidth, and the splitting of degenerate modes can occur due to dipole-dipole interactions, van der Waals forces, or specific crystal lattice packing effects. researchgate.net For example, studies on related halosilanes have shown that intermolecular interactions in the condensed phases can lead to noticeable spectral changes, providing insight into the forces between molecules. researchgate.net

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the characterization of volatile and reactive compounds such as this compound. This method provides not only the exact mass of the molecular ion, allowing for the determination of the elemental formula, but also offers insights into the molecule's structure through the analysis of its fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound is predicted to be complex due to the presence of multiple isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The silicon atom also has isotopes (²⁸Si, ²⁹Si, ³⁰Si), further contributing to the intricate isotopic pattern of the molecular ion peak. The molecular ion (M⁺) would appear as a cluster of peaks reflecting the natural isotopic abundances of these elements. The most abundant isotopes are ²⁸Si, ³⁵Cl, and ⁷⁹Br. However, the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, and the approximately 3:1 abundance of ³⁵Cl and ³⁷Cl, lead to a characteristic pattern of M⁺, M+2, M+4, and M+6 peaks. chemguide.co.uk

The fragmentation of the energetically unstable molecular ion occurs through the cleavage of the silicon-halogen bonds, which are the weakest bonds in the molecule. libretexts.org The loss of a halogen atom (Br, Cl, or F) is an expected primary fragmentation step. The relative ease of cleavage generally follows the trend of bond strength, with the weaker Si-Br bond being the most likely to break first, followed by Si-Cl and then the stronger Si-F bond. This leads to the formation of various daughter ions. For instance, the loss of a bromine radical would result in the [SiBrClF]⁺ cation, which would itself present a distinct isotopic pattern.

A detailed analysis of the predicted mass-to-charge ratios (m/z) for the molecular ion cluster and primary fragments is presented below.

Interactive Data Table: Predicted Molecular and Fragment Ions of this compound

Ion FormulaSpecies DescriptionPredicted m/z (using most abundant isotopes ²⁸Si, ³⁵Cl, ⁷⁹Br)Key Isotopic Peaks and Approximate Ratios
[SiBr₂ClF]⁺Molecular Ion252m/z 252, 254, 256, 258 (complex pattern due to Br₂Cl)
[SiBrClF]⁺Loss of Br173m/z 173, 175, 177 (reflecting Br and Cl isotopes)
[SiBr₂F]⁺Loss of Cl217m/z 217, 219, 221 (reflecting Br₂ isotopes, ratio ~1:2:1)
[SiBr₂Cl]⁺Loss of F233m/z 233, 235, 237, 239 (complex pattern due to Br₂Cl)
[SiFCl]⁺Loss of 2Br82m/z 82, 84 (reflecting Cl isotopes, ratio ~3:1)

Note: The m/z values are calculated using the masses of the most abundant isotopes: ²⁸Si, ¹⁹F, ³⁵Cl, and ⁷⁹Br. The actual spectrum would show clusters of peaks around these values due to other isotopes.

X-ray Crystallography of this compound Adducts or Related Derivatives for Solid-State Structural Determination

Direct single-crystal X-ray diffraction analysis of this compound is exceptionally challenging due to its high reactivity and volatility, making it difficult to grow suitable crystals. Therefore, structural elucidation in the solid state typically relies on the synthesis and crystallization of more stable adducts or related derivatives. utah.edu This approach involves reacting the halosilane with a Lewis base or incorporating it into a more complex, stable framework, which can then be analyzed crystallographically.

The silicon atom in tetracoordinate halosilanes is a potent Lewis acid, readily reacting with donor molecules (Lewis bases) to form pentacoordinate or hexacoordinate complexes. researchgate.net These adducts are often stable, crystalline solids. For instance, studies on related organosilicon compounds have shown the formation of stable complexes with various donor ligands. The resulting structures frequently feature a silicon center with a distorted trigonal-bipyramidal geometry, where the donor atom and one of the halogen atoms occupy the axial positions. researchgate.net

Furthermore, structural studies on related fluorosilanes have revealed the formation of unique intermolecular interactions in the solid state. For example, the crystal structure of a tin-containing fluorosilane derivative, [CH₂[Sn(Cl₂)CH₂Si(F)Me₂]₂], showed that the Si-F bond is activated by intermolecular Si-F···Sn interactions, providing insight into the electronic properties and reactivity of the Si-F bond in the crystalline phase. researchgate.net Similarly, the study of fluorotriarylbismuthonium cations has demonstrated the formation of binuclear complexes held together by bridging fluoride (B91410) (μ-F) atoms between two metal centers, adopting a trigonal bipyramidal geometry. acs.org

While no specific crystallographic data for an adduct of this compound is available, the data from a related pentacoordinate silicon complex serves as an illustrative example of the type of structural information that can be obtained.

Interactive Data Table: Illustrative Crystallographic Data for a Related Pentacoordinate Silane (B1218182) Derivative

ParameterValue
Compound ClassPentacoordinate Organosilicon Complex
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)11.287
c (Å)16.451
α, β, γ (°)90, 90, 90
Coordination Geometry at SiDistorted Trigonal Bipyramidal
Axial Bond ExampleSi-O
Axial Bond Length (Å)1.769
Equatorial Bond ExampleSi-C

Note: The data presented is representative of a known pentacoordinate silicon structure and serves to illustrate the parameters determined via X-ray crystallography. researchgate.net These values are not for this compound itself.

Theoretical and Computational Chemistry Studies on Dibromo Chloro Fluorosilane

Quantum Chemical Calculations of Electronic Structure, Bonding Nature, and Stability

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of dibromo(chloro)fluorosilane. These methods allow for a detailed examination of its electronic makeup and the nature of its chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org It is employed to determine the optimized molecular geometry and to analyze the energetic properties of this compound. DFT calculations, such as those using the B3LYP method, are instrumental in predicting structural parameters and conformational stabilities. uantwerpen.be

Theoretical studies utilizing DFT help in understanding the conformational stability and structural parameters of halosilanes. uantwerpen.be By calculating the energies of different possible arrangements of the atoms (conformers), DFT can identify the most stable geometry of the molecule. This analysis is crucial for predicting the molecule's behavior and reactivity. For instance, DFT calculations have been successfully applied to study the structural and electronic properties of related silicene derivatives, providing insights into how halogenation affects their stability and band gaps. rsc.org

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a high level of accuracy for characterizing the electronic structure of molecules like this compound. uantwerpen.benih.gov

Ab initio calculations are crucial for obtaining precise predictions of molecular properties. For example, ab initio studies on related fluorosilanes and fluorogermanes have been used to investigate the role of valence shell d orbitals in bonding, concluding that they primarily act as polarization functions. rsc.org In the context of this compound, these high-level calculations would provide benchmark data for its electronic properties, including ionization potentials and electron affinities, which are fundamental to understanding its chemical behavior.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Mapping the potential energy surface (PES) helps to identify the stable conformers and the energy barriers between them.

For similar molecules like (chloromethyl)fluorosilane, computational studies have been performed to determine the enthalpy difference between trans and gauche conformers. uantwerpen.be A similar approach for this compound would involve rotating the Si-X (X=Br, Cl, F) bonds and calculating the energy at each step to map out the PES. This analysis reveals the most stable conformations and the transition states connecting them. Such studies have been conducted for various substituted silanes, providing valuable information on their conformational preferences. researchgate.netresearchgate.netresearchgate.net

Mechanistic Pathways of Halogen Exchange, Substitution, and Elimination Reactions

Theoretical chemistry plays a vital role in elucidating the mechanisms of reactions involving this compound. This includes halogen exchange, nucleophilic substitution, and elimination reactions. Computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy changes.

For instance, the reaction of silyl (B83357) anions with bromofluorosilanes can lead to the formation of silylenoids, which are key intermediates in organosilicon chemistry. researchgate.net Theoretical calculations can model the bromine-lithium exchange and subsequent reactions, providing insights into the reaction kinetics and thermodynamics. researchgate.net Similarly, the mechanisms of hydrosilylation of carbonyl compounds, often catalyzed by transition metals, have been studied computationally, revealing detailed mechanistic pathways. sioc-journal.cn Understanding these reaction mechanisms is critical for controlling the synthesis of new silicon-based materials.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, NLO properties)

Quantum chemical calculations are powerful tools for predicting various spectroscopic properties of this compound. This includes NMR chemical shifts, vibrational frequencies (infrared and Raman), and nonlinear optical (NLO) properties.

Vibrational frequencies can be calculated using methods like DFT and ab initio calculations, and the results can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netosti.gov The potential energy distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions. researchgate.netosti.gov For related molecules, such as 2,6-dibromo-3-chloro-4-fluoroaniline, DFT calculations have been used to predict vibrational frequencies and NLO properties, showing good agreement with experimental data. researchgate.netosti.gov

Below is a table of predicted vibrational frequencies for a related molecule, 2,6-dibromo-3-chloro-4-fluoroaniline, calculated using DFT, which illustrates the type of data that can be generated for this compound.

AssignmentExperimental FT-IR (cm⁻¹)Calculated B3LYP (cm⁻¹)
νas(NH₂)34703477
νs(NH₂)33813383
ν(CH)30753074
σ(NH₂)16101606
Source: Journal of Applied Spectroscopy researchgate.net

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential Landscapes

The analysis of molecular orbitals (MOs), charge distribution, and electrostatic potential provides a detailed picture of the electronic structure and reactivity of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. mdpi.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in electronic transitions. mdpi.com The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack.

The molecular electrostatic potential (MESP) map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.commdpi.com This information is invaluable for predicting intermolecular interactions and the molecule's behavior in different chemical environments. For example, in sulfonamide-substituted silatranes, MESP calculations have been used to understand the distribution of electron density and its effect on intermolecular hydrogen bonding. mdpi.com

A comprehensive analysis of the molecular orbitals and electrostatic potential of this compound would provide a fundamental understanding of its chemical properties and reactivity patterns.

Reactivity and Fundamental Reaction Mechanisms of Dibromo Chloro Fluorosilane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon atom of dibromo(chloro)fluorosilane is a primary pathway for its functionalization. The high degree of polarization of the silicon-halogen bonds, coupled with the capacity of silicon to accommodate a hypervalent transition state, facilitates these reactions. The specific halogen that is displaced is dictated by the relative strengths of the Si-X bonds and the nature of the attacking nucleophile.

The formation of silicon-carbon bonds can be achieved through the reaction of this compound with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). libretexts.orgmsu.edu These reactions are fundamental in organosilicon chemistry for creating a stable Si-C linkage. lkouniv.ac.in The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon center. libretexts.org

Given the mixture of halogens, the reaction can lead to a variety of products depending on stoichiometry and reaction conditions. For instance, the reaction with one equivalent of an organometallic reagent is expected to preferentially substitute one of the bromine atoms, yielding an organobromo(chloro)fluorosilane. The reactivity of the different halogens on silicon generally follows the order Br > Cl > F, meaning the Si-Br bond is the most likely to be cleaved first. nii.ac.jp

It is also noted that halogen exchange between the silane (B1218182) and a Grignard reagent can sometimes occur. lkouniv.ac.in The stability of tetraalkyl silanes is significant, with the silicon-carbon bond being strong and generally non-polar, requiring vigorous conditions for cleavage unless an activating group is present. lkouniv.ac.in

In nucleophilic substitution reactions at the silicon center of this compound, the different silicon-halogen bonds exhibit a distinct hierarchy of reactivity. This selectivity is crucial for the controlled synthesis of partially substituted silanes. The preference for substitution is primarily governed by the bond dissociation energy of the Si-X bond and the stability of the resulting halide leaving group.

The general order of reactivity for halosilanes in nucleophilic substitution is:

Si-Br > Si-Cl > Si-F

The Si-F bond is one of the strongest single bonds in chemistry, making the fluoride (B91410) a very poor leaving group in these reactions. lkouniv.ac.insoci.org Conversely, the Si-Br bond is weaker and more polarizable, rendering it more susceptible to nucleophilic attack. Iodo- and bromosilanes show a greater tendency for cleavage compared to their chloro- and fluoro- counterparts. nii.ac.jp Chlorosilanes are excellent synthetic intermediates due to the high rate of bimolecular nucleophilic substitution they undergo. lkouniv.ac.in

This reactivity trend allows for selective functionalization. A mild nucleophile or controlled stoichiometry will favor the displacement of a bromide ion over a chloride or fluoride ion.

Table 1: Relative Reactivity of Si-Halogen Bonds in Nucleophilic Substitution

Si-Halogen Bond Relative Bond Strength Leaving Group Ability Reactivity toward Nucleophiles
Si-F Very High Poor Low
Si-Cl High Good Moderate

This table provides a qualitative comparison of the properties influencing the preferential substitution in mixed halosilanes.

The synthesis of hydrosilanes from halosilanes is a key transformation, and this compound can be reduced by various hydride donors to generate Si-H bonds. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and lithium hydride (LiH). gelest.com These reagents deliver a hydride ion (H⁻), which acts as a nucleophile, displacing a halide from the silicon center.

The reaction proceeds stepwise, and the product distribution depends on the stoichiometry of the hydride reagent used. Due to the higher reactivity of the Si-Br bonds, they are expected to be reduced preferentially over the Si-Cl and Si-F bonds.

Reaction with 1 equivalent of hydride donor: Primarily yields bromo(chloro)fluorohydrosilane.

Reaction with excess hydride donor: Leads to the complete reduction to fluorosilane (SiH₃F), assuming the Si-F bond remains intact under the reaction conditions.

The use of main group hydrides is a frequent method for creating metal-hydride bonds from corresponding metal halides. acs.org While sodium hydride is often too insoluble to be efficient in common solvents, it can be an effective reducing agent when dissolved in eutectic melts. gelest.com

Electrophilic Activation and Transformations Involving Si-Halogen Bonds

The silicon-halogen bonds in this compound can be activated by electrophiles, particularly strong Lewis acids. ibchem.com A Lewis acid can coordinate to one of the halogen atoms (typically the most basic one, fluorine), increasing the electrophilicity of the silicon center. uzh.ch This activation renders the silicon atom more susceptible to attack by even weak nucleophiles.

This electrophilic activation can facilitate several transformations:

Halogen Exchange (Halex) Reactions: In the presence of a Lewis acid catalyst (e.g., AlCl₃), redistribution of halogens can occur.

Enhanced Nucleophilic Substitution: The coordination of a Lewis acid to a halogen makes it a better leaving group, accelerating the rate of substitution.

The concept of activating a halogen bond via a Lewis acid or through halogen bonding has been demonstrated in various chemical systems. d-nb.infonih.gov The electrophilic halogen substituent can form a non-covalent interaction with a Lewis base, which can be another halide ion. nih.gov This principle suggests that the halogen atoms on the silane itself could participate in intermolecular interactions, potentially leading to self-association or reaction catalysis under certain conditions.

Disproportionation and Redistribution Processes: Kinetic and Thermodynamic Investigations

Halosilanes, especially mixed halosilanes, are known to undergo disproportionation or redistribution reactions, particularly at elevated temperatures or in the presence of a catalyst. google.com For this compound, this process involves the exchange of halogen atoms between silicon centers, leading to a thermodynamic equilibrium mixture of various halosilanes.

The reaction can be represented as follows:

2 SiBr₂ClF ⇌ SiBr₃F + SiBrCl₂F

Further redistribution can lead to a complex mixture of all possible combinations of the four halogens (Br, Cl, F, and another Br/Cl/F from another molecule) around the silicon centers. These reactions are often catalyzed by Lewis acids, which facilitate the cleavage and reformation of Si-halogen bonds. Disilane systems are also known to undergo disproportionation reactions. kyoto-u.ac.jp

Kinetic and thermodynamic studies of these systems are essential for understanding the stability of this compound and for controlling its reactivity in synthetic applications, as the formation of side products through redistribution can affect the purity and yield of the desired compound.

Table 2: Potential Products of this compound Redistribution

Starting Material Potential Products
SiBr₂ClF SiBr₃F
SiBrCl₂F
SiCl₃F
SiBr₄
SiCl₄
SiF₄

This table lists some of the possible species that could be formed through intermolecular halogen exchange, leading to a statistical distribution at equilibrium.

Coordination Chemistry: Formation of Lewis Acid-Base Adducts and Complexation Behavior

The silicon atom in this compound is electron-deficient due to the presence of four electronegative halogen atoms. This makes the compound a Lewis acid, capable of accepting an electron pair from a Lewis base. ibchem.com Silicon has the ability to expand its coordination number beyond four by utilizing its available d-orbitals, forming hypervalent species. soci.org

This compound can react with various Lewis bases (donors), such as amines (e.g., pyridine, triethylamine), phosphines, or ethers, to form stable five- or six-coordinate adducts. idc-online.comrsc.org The formation of these Lewis acid-base adducts is a fundamental aspect of its chemistry. libretexts.org

SiBr₂ClF (Lewis Acid) + L (Lewis Base) ⇌ [SiBr₂ClF(L)] (Adduct)

The stability of the resulting adduct depends on the strength of the Lewis base and the steric environment around the silicon atom. The formation of such a complex can significantly alter the reactivity of the silane. For example, the coordinated Lewis base can activate the silicon center towards nucleophilic attack or, conversely, protect it from reaction depending on the specific reactants and conditions. The reaction product of a Lewis acid-base reaction is termed an adduct. libretexts.org

Silylene and Silylenoid Generation and Reactivity Studies

The generation of silylenes, the silicon analogues of carbenes, from dihalosilanes is a well-established method in organosilicon chemistry. thieme-connect.dewikiwand.comwikipedia.org This is most commonly achieved through the reduction of dihalosilanes, a process that can be extrapolated to predict the behavior of this compound. wikipedia.orgmdpi.com

Reduction of this compound with a suitable reducing agent, such as an alkali metal or magnesium, is expected to lead to the formation of a highly reactive silylene or a related silylenoid intermediate. wikiwand.comgelest.com A silylenoid is a complex formed between a silylene and an inorganic salt, often exhibiting both nucleophilic and electrophilic characteristics. The specific nature of the intermediate would depend on the reaction conditions and the reducing agent employed.

The relative ease of halogen removal from silicon generally follows the trend I > Br > Cl > F, corresponding to the descending order of Si-X bond energies. Consequently, the reduction of this compound would likely proceed via the initial cleavage of the Si-Br bonds. This would lead to the formation of a chloro(fluoro)silylenoid or, upon further reduction, the corresponding silylene.

The reactivity of the generated silylene or silylenoid is anticipated to be rich and varied. These intermediates are known to participate in a range of reactions, including:

Dimerization: In the absence of trapping agents, silylenes can dimerize to form disilenes (Si=Si). gelest.com

Insertion Reactions: Silylenes readily insert into various bonds, such as Si-H, O-H, and C-X bonds. gelest.com

Cycloaddition Reactions: They can undergo cycloaddition with unsaturated molecules like alkenes and alkynes to form silacyclopropanes and silacyclopropenes, respectively. thieme-connect.de

The reactivity of halosilylenoids is particularly interesting due to their amphiphilic nature. They can act as nucleophiles, for instance, by reacting with alkyl halides, or as electrophiles, by reacting with organolithium reagents. The specific reactivity of the chloro(fluoro)silylenoid derived from this compound would be influenced by the electronic effects of the remaining halogen atoms.

Potential Reaction Description Expected Outcome
ReductionStepwise removal of halogen atoms by a reducing agent.Formation of a chloro(fluoro)silylenoid or silylene.
DimerizationSelf-reaction of the generated silylene.Formation of a disilene.
InsertionReaction with a molecule containing a reactive single bond.Incorporation of the silylene moiety into the substrate.
CycloadditionReaction with an unsaturated organic molecule.Formation of a silicon-containing ring system.
Nucleophilic AttackReaction of the silylenoid with an electrophile.Formation of a new Si-C bond.
Electrophilic AttackReaction of the silylenoid with a nucleophile.Substitution at the silicon center.

Si-Halogen Bond Cleavage and Activation in Catalytic Systems

The selective cleavage and activation of Si-halogen bonds in this compound are of significant interest for the development of novel catalytic transformations. The differing bond strengths of the Si-Br, Si-Cl, and Si-F bonds offer opportunities for controlled, stepwise reactions.

Lewis Acid Catalysis

Lewis acids are known to activate Si-halogen bonds, facilitating their cleavage. rsc.orgnih.gov The interaction of a Lewis acid with a halogen atom on the silicon center increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. The order of reactivity for Lewis acid-mediated cleavage is generally expected to follow the trend of halogen polarizability: Si-Br > Si-Cl > Si-F.

Therefore, in the presence of a Lewis acid, it is plausible that the Si-Br bond in this compound would be preferentially activated and cleaved. This would generate a cationic silylium-like species, which could then be intercepted by a nucleophile. The choice of Lewis acid and reaction conditions could potentially allow for the selective cleavage of one or both Si-Br bonds, followed by the Si-Cl bond.

Transition Metal Catalysis

Transition metal complexes can also mediate the cleavage of Si-halogen bonds, often through oxidative addition reactions. rsc.org While less common than the activation of Si-H bonds, the activation of Si-halogen bonds by low-valent transition metal centers is a viable pathway for catalytic functionalization. nih.gov

The mechanism would likely involve the oxidative addition of a Si-X bond to the metal center, forming a silyl-metal-halide complex. Subsequent reductive elimination with another substrate would regenerate the catalyst and form a new silicon-containing product. Again, the reactivity is expected to be highest for the Si-Br bond due to its lower bond dissociation energy compared to Si-Cl and Si-F.

The development of catalytic systems that can selectively activate one type of Si-halogen bond in the presence of others is a key challenge. The unique electronic and steric environment of this compound makes it an intriguing substrate for such studies.

Catalytic System Mechanism of Activation Expected Selectivity
Lewis AcidCoordination to a halogen atom, increasing Si electrophilicity.Si-Br > Si-Cl > Si-F
Transition MetalOxidative addition of the Si-X bond to the metal center.Si-Br > Si-Cl > Si-F

Advanced Synthetic Utility and Applications in Chemical Synthesis Research

Dibromo(chloro)fluorosilane as a Versatile Chemical Building Block for Complex Silicon-Containing Architectures

The presence of bromine, chlorine, and fluorine atoms on the same silicon center makes this compound a potentially versatile building block. The significant differences in the bond energies and reactivity of the Si-Br, Si-Cl, and Si-F bonds allow for sequential and selective substitution reactions, which is a cornerstone of modern synthetic chemistry for creating complex silicon-containing molecules.

This compound is an ideal candidate as a precursor for the rational synthesis of novel mixed-halogen organosilanes. The reactivity of silicon-halogen bonds towards nucleophilic substitution generally decreases in the order Si-I > Si-Br > Si-Cl > Si-F. This hierarchy allows for a controlled, stepwise replacement of the halogen atoms.

For instance, a Grignard reagent or an organolithium compound could selectively displace the more labile bromine atoms, leaving the chlorine and fluorine atoms intact. Subsequent reaction under harsher conditions or with a different nucleophile could then target the Si-Cl bond. This stepwise approach enables the precise installation of different organic moieties onto a single silicon atom, leading to chiral or highly functionalized organosilanes that are difficult to synthesize by other means. The presence of a fluorine ligand on silicon is known to be a key factor in activating the silicon atom for certain cross-coupling reactions. gelest.com

Table 1: Comparative Properties of Silicon-Halogen Bonds

Bond Bond Dissociation Energy (kJ/mol) Bond Length (Å) General Reactivity Trend
Si-F 565 1.60 Least Reactive / Most Stable
Si-Cl 381 2.02 Moderately Reactive
Si-Br 310 2.16 Reactive

This table provides generalized data to illustrate the principles of differential reactivity.

The controlled reactivity of this compound also makes it a valuable precursor for creating novel inorganic and organic-inorganic hybrid materials. evitachem.com By carefully selecting reactants and conditions, it is possible to build specific inorganic networks or graft the silane (B1218182) onto surfaces to create tailored silicon centers. For example, reaction with a diol could proceed selectively at the two Si-Br positions, creating a linear polymer chain while preserving the Si-Cl and Si-F bonds for further functionalization. This approach could lead to hybrid materials where the inorganic backbone possesses latent reactivity, allowing for subsequent surface modification or cross-linking. The synthesis of such materials is a key area in the development of new functional materials for diverse applications. mdpi.com

Formation of Functionalized Siloxane Polymers and Oligomers with Specific Terminal Groups

Siloxane polymers (silicones) are known for their thermal stability, flexibility, and hydrophobicity. The synthesis of functionalized siloxane polymers and oligomers often relies on the controlled hydrolysis and condensation of functional chlorosilanes. This compound could serve as a unique monomer or end-capping agent in such polymerizations.

Through controlled hydrolysis, the more reactive Si-Br and Si-Cl bonds would react with water to form silanol (B1196071) intermediates (Si-OH). These silanols can then undergo condensation to form siloxane (Si-O-Si) linkages. chalmers.se If this compound is used as a comonomer, it would introduce specific halogen functionalities along the polymer chain. If used as an end-capping agent, it could produce siloxane oligomers with reactive bromo- and chloro-functional terminal groups, while the more stable Si-F bond remains. These terminal groups are valuable as they can be used for subsequent chain extension, grafting, or cross-linking reactions to produce complex polymer architectures. rsc.orgresearchgate.net

Development of Advanced Silane Coupling Agents for Interfacial Chemical Bonding Research

Silane coupling agents are critical for promoting adhesion between inorganic substrates (like glass, metals, and ceramics) and organic polymers. cfmats.com They form a durable chemical bridge at the interface, enhancing the mechanical and environmental stability of composite materials. nih.gov Fluoro-functional silanes are particularly noted for their ability to modify surfaces to be hydrophobic and oleophobic. cfmats.comdakenchem.com

The general mechanism of silane coupling involves two key steps. First, the hydrolyzable groups on the silicon atom (such as alkoxy, chloro, or bromo groups) react with surface moisture or water to form reactive silanol (Si-OH) groups. mdpi.com Second, these silanols condense with hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on glass), forming stable covalent siloxane bonds (Substrate-O-Si). chalmers.se

This compound offers a multi-tiered platform to study these mechanisms. The differential reactivity of its halogens would allow researchers to investigate the kinetics and thermodynamics of hydrolysis and condensation reactions in a controlled manner. One could study the initial, rapid reaction of the Si-Br bonds with a surface, followed by the slower reaction of the Si-Cl bond, potentially leaving the Si-F bond unreacted for subsequent, different chemical modifications. This provides a tool to probe the fundamentals of interfacial bonding.

The ability to selectively functionalize a surface is key to engineering specific chemical interactions and optimizing adhesion. This compound could be used to create surfaces with a gradient of reactivity. For example, application to a hydroxyl-rich substrate could result in the covalent attachment of a -SiBrClF moiety to the surface via the reaction of one of the halogens. The remaining halogens on the now-tethered silicon atom are available for further reactions.

This allows for a multi-step surface modification strategy. An initial layer can be created to promote adhesion, and subsequent reactions at the remaining halogen sites can be used to introduce other functionalities, such as hydrophobicity (via long alkyl chains), biocompatibility (via polyethylene (B3416737) glycol chains), or specific binding sites for biomolecules. nih.govresearchgate.net This controlled, multi-stage approach is highly desirable for creating advanced functional surfaces for applications ranging from electronics to biomedical devices. cfmats.com

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Mixed-Halosilanes

The development of new and sustainable methods for synthesizing mixed-halosilanes is a primary research goal. Traditional synthesis routes can be energy-intensive and may produce undesirable byproducts. scienceforallaudiences.org Future research is expected to focus on:

Catalytic Routes: Investigating novel catalysts to facilitate the selective formation of mixed-halosilanes from readily available precursors. This includes exploring the use of earth-abundant metals as catalysts to replace more expensive and less sustainable options. acs.org

Flow Chemistry: Utilizing microreactor technology and flow chemistry to achieve precise control over reaction conditions, potentially leading to higher yields and purities of specific mixed-halosilane isomers.

Green Solvents and Reagents: Shifting towards the use of environmentally benign solvents and reagents to minimize the environmental impact of synthesis. scienceforallaudiences.orgmdpi.com Research into chlorine-free synthesis pathways is a significant challenge in this area. researchgate.net

Direct Synthesis Methods: Improving direct synthesis methods, such as the Müller-Rochow process, to favor the formation of specific mixed-halosilanes, thereby reducing downstream separation costs. researchgate.net

A promising approach for the synthesis of mixed-halogen halosilanes involves trans-halogenation reactions, where a silicon compound with one type of halogen is reacted with a metal complex containing another halogen to induce exchange. google.com Another method involves the reaction of elemental silicon with a mixture of elemental halogens. google.com The synthesis of Bromo(chloro)fluoro(iodo)silane, a related complex halosilane, has been achieved by heating a mixture of silicon fluoride-chloride-dibromide (SiFClBr2) and triiodosilane (SiHI3), followed by fractional distillation. wikipedia.org

In-depth Mechanistic Elucidation of Complex Silicon-Halogen Transformations

A fundamental understanding of the reaction mechanisms governing silicon-halogen transformations is crucial for controlling the synthesis and reactivity of mixed-halosilanes. Future research in this area will likely involve:

Advanced Spectroscopic Techniques: Employing in-situ spectroscopic methods to observe reactive intermediates and transition states in real-time, providing direct evidence for proposed reaction pathways.

Isotope Labeling Studies: Using isotopic labeling to trace the movement of atoms during reactions, offering clear insights into bond-breaking and bond-forming events.

Computational Chemistry: Leveraging high-level computational methods to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.netrsc.org Density functional theory (DFT) calculations, for example, have been used to study the ammonolysis mechanism of halosilanes. rsc.orgrsc.org

The reactivity of silicon-halogen bonds is influenced by the nature of the halogen, with the ability to replace one halogen with another generally following the order of Si-F > Si-Cl > Si-Br > Si-I bond strength. google.com This hierarchy makes the synthesis of specific mixed-halosilanes challenging due to the tendency for complete halogen replacement. google.com

Design and Synthesis of Dibromo(chloro)fluorosilane Derivatives with Enhanced Reactivity or Selectivity

This compound can serve as a building block for a variety of derivatives with tailored properties. Research in this domain will focus on:

Organofunctionalization: Introducing organic functional groups to the silicon center to create organohalosilanes (RnSiX4-n), which are precursors for silicone polymers and other important silicon-functional materials. alfa-chemistry.com

Polymer Precursors: Designing and synthesizing this compound-based monomers for the creation of novel polymers with unique thermal, mechanical, or electronic properties. Halosilanes are often used as terminators in polymerization processes. mdpi.com

Catalyst Development: Exploring the use of this compound and its derivatives as catalysts or catalyst precursors in organic synthesis and materials science.

The synthesis of these derivatives can be achieved through various methods, including the use of organometallic reagents to introduce organic groups or through addition reactions with unsaturated hydrocarbons. alfa-chemistry.com

Advanced Computational Modeling for Predicting Undiscovered Reactivities and Molecular Properties

Computational chemistry is a powerful tool for exploring the vast chemical space of mixed-halosilanes without the need for extensive experimental work. Future computational efforts will likely concentrate on:

High-Throughput Screening: Using computational methods to rapidly screen large libraries of virtual this compound derivatives to identify candidates with desirable properties for specific applications.

Machine Learning: Applying machine learning algorithms to predict the reactivity and properties of new mixed-halosilanes based on data from known compounds.

Quantum Chemical Calculations: Performing highly accurate quantum chemical calculations to obtain precise data on molecular structures, vibrational frequencies, and electronic properties. wayne.edu Ab initio calculations have been used to study the reactions of halosilanes and can provide insights into their reactivity. researchgate.netacs.org

Computational studies can also elucidate the stability and reactivity of halosilane compounds by examining their frontier molecular orbitals (HOMO-LUMO gap). rsc.orgrsc.org

Computational Method Application in Halosilane Research Reference
Density Functional Theory (DFT)Investigating reaction mechanisms, electronic properties, and activation barriers. rsc.org, rsc.org
Ab initio calculationsOptimizing geometries and calculating energies of reactants, transition states, and products. researchgate.net, acs.org
Isodesmic ReactionsCalculating heats of formation to understand thermodynamic stability. wayne.edu

Integration of this compound Chemistry with Sustainable Chemistry Principles and Technologies

Aligning the chemistry of mixed-halosilanes with the principles of green and sustainable chemistry is essential for their future development and application. mdpi.com Key areas of focus include:

Circular Economy Approaches: Developing processes that utilize waste streams from other industries as feedstocks for mixed-halosilane synthesis or that create recyclable or biodegradable products from these silanes. The dehydrogenative coupling of hydrosilanes with alcohols presents a sustainable method for producing silyl (B83357) ethers and hydrogen. acs.orgnih.gov

Energy Efficiency: Designing synthetic routes that operate at lower temperatures and pressures to reduce energy consumption. scienceforallaudiences.org

Renewable Feedstocks: Exploring the use of renewable resources to generate the precursors for mixed-halosilane synthesis.

Q & A

Q. What are the standard protocols for synthesizing Dibromo(chloro)fluorosilane in a laboratory setting?

  • Methodological Answer : Synthesis typically involves halogenation reactions using fluorosilane precursors. For example, bromine and chlorine can be introduced via radical halogenation or electrophilic substitution under controlled conditions (e.g., UV light or catalytic agents). A halogenation/dehydrohalogenation cascade, as demonstrated in analogous fluorinated butanes, may apply here . Key steps include:
  • Purification via fractional distillation or recrystallization.
  • Monitoring reaction progress using gas chromatography (GC) or NMR spectroscopy.
    Safety protocols for handling halogens (e.g., fume hoods, PPE) are critical due to toxicity .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F and ²⁹Si NMR identify fluorine and silicon environments, while ¹H/¹³C NMR resolves organic substituents. Multi-nuclear NMR helps distinguish stereoisomers .
  • X-ray Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. Tools like SHELXT automate space-group determination and refine structural models .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use respiratory protection if volatilization is possible .
  • Ventilation : Operate in a fume hood to mitigate inhalation risks.
  • Disposal : Neutralize halogenated waste with alkaline solutions (e.g., NaOH) before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How do steric and electronic effects of bromine, chlorine, and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : Bromine’s larger atomic radius (vs. Cl/F) may hinder nucleophilic attack, while fluorine’s electronegativity polarizes the Si–F bond, altering reaction pathways .
  • Electronic Effects : Chlorine’s inductive withdrawal destabilizes transition states, whereas bromine’s polarizability enhances leaving-group ability. Comparative studies of halogenated analogs (e.g., dichloro vs. dibromo derivatives) via kinetic assays can quantify these effects .
  • Experimental Design : Use DFT calculations to model charge distribution and compare with experimental reactivity data (e.g., Grignard or Suzuki coupling yields) .

Q. What computational approaches are used to model the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous environments to identify pH-dependent degradation products.
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts activation energies for Si–Br/Cl bond cleavage. Compare with experimental FTIR or Raman spectra of hydrolysis byproducts .
  • Experimental Validation : Conduct controlled hydrolysis in buffered solutions (pH 1–13) and analyze products via LC-MS or ion chromatography .

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in weak diffraction signals.
  • Refinement : Apply constraints for disordered halogen atoms and validate models using R-factor and residual electron density maps .
  • Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers caused by lattice packing effects .

Tables for Key Data

Property Method Typical Value Reference
Si–Br Bond LengthX-ray Crystallography2.10–2.15 Å
¹⁹F NMR Chemical ShiftNMR Spectroscopyδ -120 to -150 ppm
Hydrolytic Half-life (pH 7)Kinetic Analysis~24 hours (estimated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.